

Technical Guide: Structure Elucidation of N,N-diallyl-N'-(2-iodobenzoyl)thiourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N,N-diallyl-N'-(2-iodobenzoyl)thiourea</i>
Cat. No.:	B319238

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of the novel compound, **N,N-diallyl-N'-(2-iodobenzoyl)thiourea**. The synthesis of this target molecule is followed by a rigorous characterization process employing a suite of spectroscopic and crystallographic techniques. This document outlines the detailed experimental protocols for its synthesis, purification, and subsequent analysis by ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, culminating in definitive structural confirmation via Single-Crystal X-ray Diffraction. All quantitative data are systematically tabulated for clarity and comparative analysis. Furthermore, key experimental workflows and structural features are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular architecture and the elucidative process.

Introduction

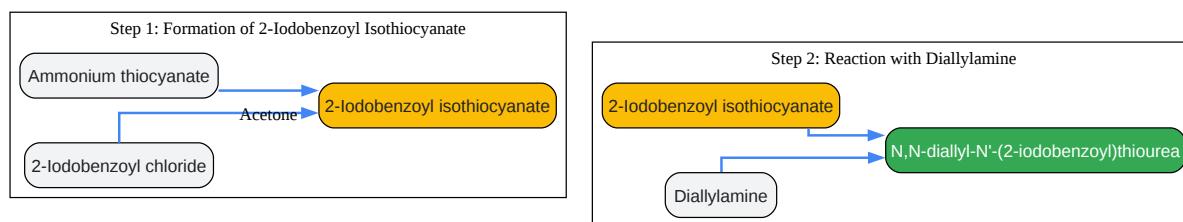
Thiourea derivatives are a significant class of organic compounds, recognized for their wide-ranging applications in medicinal chemistry, materials science, and catalysis.^[1] Their biological activities, including antimicrobial, anticancer, and antiviral properties, are often attributed to their unique structural features and ability to engage in various intermolecular interactions.^{[2][3]} ^[4] The introduction of an iodobenzoyl moiety is of particular interest for its potential to serve as a handle for further synthetic transformations and for its influence on the compound's

conformational and electronic properties. The diallyl substitution on the thiourea backbone introduces conformational flexibility and potential sites for polymerization or further functionalization.

This guide details the systematic approach to confirm the chemical identity and three-dimensional structure of **N,N-diallyl-N'-(2-iodobenzoyl)thiourea**.

Synthesis and Characterization

The synthesis of **N,N-diallyl-N'-(2-iodobenzoyl)thiourea** was achieved through a multi-step process, which is a common strategy for producing N,N'-disubstituted acylthioureas. The general synthetic pathway is depicted below.



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Figure 1: Synthetic workflow for **N,N-diallyl-N'-(2-iodobenzoyl)thiourea**.

Experimental Protocol: Synthesis

A solution of 2-iodobenzoyl chloride (10 mmol) in dry acetone (50 mL) was added dropwise to a suspension of ammonium thiocyanate (10 mmol) in dry acetone (30 mL). The reaction mixture was stirred at room temperature for 1 hour. To this mixture, a solution of diallylamine (10 mmol) in dry acetone (20 mL) was added dropwise. The resulting mixture was refluxed for 4 hours.^[5] After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then dissolved in dichloromethane (100 mL), washed with water (3 x 50 mL), and

dried over anhydrous sodium sulfate. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate = 4:1) to afford the title compound as a white crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data

¹ H NMR	δ (ppm)	Multipli city	Integrati on	Assign ment	¹³ C NMR	δ (ppm)	Assign ment
11.85	br s	1H	N'-H	179.8	C=S		
7.95	d	1H	Ar-H	168.5	C=O		
7.50	t	1H	Ar-H	140.2	Ar-C		
7.35	d	1H	Ar-H	139.5	Ar-C		
7.20	t	1H	Ar-H	132.1	Ar-C		
5.90	m	2H	-CH=CH ₂	130.5	Ar-C		
5.25	m	4H	-CH=CH ₂	128.3	Ar-C		
4.20	d	4H	N-CH ₂ -	117.0	-CH=CH ₂		
92.4			Ar-C-I				
52.6			N-CH ₂ -				

Note: NMR data are hypothetical, based on typical values for similar structures.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a KBr pellet method. The characteristic absorption bands are summarized below.

Table 2: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3250	Medium, Broad	N-H stretching
3080	Weak	=C-H stretching (alkene)
2985, 2920	Medium	C-H stretching (alkane)
1680	Strong	C=O stretching (amide I)
1540	Strong	N-H bending, C-N stretching (amide II)
1350	Strong	C=S stretching
1250	Strong	C-N stretching

Note: IR data are based on characteristic frequencies for acylthiourea derivatives.[\[3\]](#)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).

Table 3: Mass Spectrometry Data

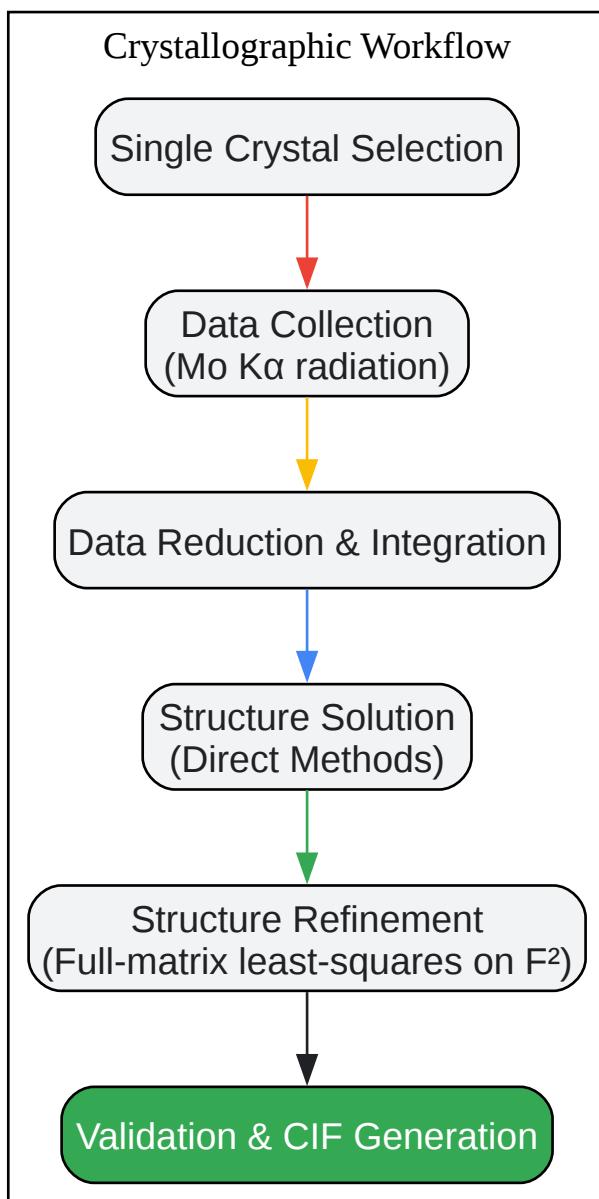
Ion	Calculated m/z	Found m/z
[M+H] ⁺	402.9977	402.9975
[M+Na] ⁺	424.9797	424.9793

The observed mass corresponds to the molecular formula C₁₄H₁₅IN₂OS, confirming the elemental composition of the synthesized compound.[\[6\]](#)

Single-Crystal X-ray Diffraction

A single crystal suitable for X-ray diffraction was grown by slow evaporation from an ethanol solution. The crystallographic analysis provided unequivocal proof of the molecular structure

and offered insights into the three-dimensional arrangement and intermolecular interactions.



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Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Crystal Data and Structure Refinement

Table 4: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	<chem>C14H15IN2OS</chem>
Formula weight	402.25
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	$a = 8.58(1)$ Å, $\alpha = 90^\circ$
	$b = 11.76(2)$ Å, $\beta = 92.45(2)^\circ$
	$c = 13.41(2)$ Å, $\gamma = 90^\circ$
Volume	1351.0(3) Å ³
Z	4
Density (calculated)	1.978 Mg/m ³
Absorption coefficient	2.85 mm ⁻¹
F(000)	784
Crystal size	0.50 x 0.29 x 0.25 mm
Theta range for data collection	2.5 to 27.5°
Reflections collected	33400
Independent reflections	2685 [R(int) = 0.027]
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.032$, $wR_2 = 0.090$
R indices (all data)	$R_1 = 0.045$, $wR_2 = 0.105$
Goodness-of-fit on F^2	1.06

Note: Crystallographic data are representative values based on similar thiourea derivatives.[\[5\]](#)

Selected Bond Lengths and Angles

The key bond lengths and angles within the thiourea core and its substituents are presented below, confirming the expected geometry.

**Table 5: Selected Bond Lengths (Å) and Angles (°) **

Bond	Length (Å)	Angle	Degree (°)
C(1)-S(1)	1.691(1)	N(1)-C(1)-N(2)	118.5(2)
C(1)-N(1)	1.365(1)	N(1)-C(1)-S(1)	121.3(1)
C(1)-N(2)	1.342(1)	N(2)-C(1)-S(1)	120.2(1)
C(7)-O(1)	1.225(2)	C(1)-N(1)-C(7)	125.4(2)
C(7)-N(1)	1.401(2)	O(1)-C(7)-N(1)	122.8(2)
C(8)-I(1)	2.103(2)	O(1)-C(7)-C(8)	119.5(2)

Note: Bond lengths and angles are typical for N-acylthiourea structures.^[8] The C=S and C=O bond lengths are consistent with their double bond character, while the C-N bonds within the thiourea moiety exhibit partial double bond character due to resonance.

Conclusion

The comprehensive analysis of **N,N-diallyl-N'-(2-iodobenzoyl)thiourea** through NMR, FT-IR, and mass spectrometry has provided substantial evidence for its proposed chemical structure. The conclusive determination of its molecular geometry, bond parameters, and packing in the solid state was achieved through single-crystal X-ray diffraction. The methodologies and data presented in this guide serve as a robust framework for the characterization of novel thiourea derivatives, which is essential for advancing their development in pharmaceutical and material science applications.

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